Asbestinin epoxide
Description
Properties
CAS No. |
75961-66-9 |
|---|---|
Molecular Formula |
C26H40O7 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(12-acetyloxy-5,8,11,16-tetramethyl-10,15,19-trioxapentacyclo[9.8.0.02,7.03,18.014,16]nonadecan-4-yl) butanoate |
InChI |
InChI=1S/C26H40O7/c1-7-8-20(28)32-23-13(2)9-16-14(3)12-29-26(6)19(30-15(4)27)10-18-25(5,33-18)11-17-22(23)21(16)24(26)31-17/h13-14,16-19,21-24H,7-12H2,1-6H3 |
InChI Key |
HSPKSGFGRMIQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1C(CC2C(COC3(C(CC4C(O4)(CC5C1C2C3O5)C)OC(=O)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Epoxidized Terpenes
Epoxidation of terpenoid compounds often enhances biological activity. Below is a comparative analysis of Asbestinin epoxide with other epoxidized terpenes:
Table 1: Cytotoxic and Anti-Inflammatory Profiles of Epoxidized Terpenes
*GI% (Growth Inhibition Percentage) measures cytotoxicity against cancer cell lines.
Key Findings :
Epoxidation Enhances Potency: Replacement of double bonds with epoxide groups in monoterpenes (e.g., (−)-carvone → carvone epoxide) increases cytotoxicity by 2–4 fold . this compound’s anti-inflammatory effects contrast with the cytotoxic focus of synthetic epoxides, suggesting structural complexity (eunicellin framework) diversifies bioactivity .
Structural Influence on Activity: Monoterpene epoxides (e.g., pulegone oxide) exhibit moderate cytotoxicity, while aldehyde-derived epoxides (e.g., perillaldehyde 8,9-epoxide) show near-complete growth inhibition (GI% >96%) . this compound’s macrocyclic diterpene scaffold likely limits cytotoxicity but enhances specificity for anti-inflammatory pathways .
Comparison with Other Eunicellin Derivatives from B. asbestinum
This compound belongs to a broader family of eunicellins isolated from B. asbestinum. Key comparisons include:
Table 2: Bioactivity of B. asbestinum Eunicellins
Structural-Activity Relationship (SAR) :
- The epoxide group in this compound distinguishes it from hydroxyl- or ketone-bearing eunicellins (e.g., Asbestinin 27, 28), likely enhancing its interaction with inflammatory signaling pathways .
- Synthetic derivatives like Asbestinin-20 (6) and its 6-epi form (9) demonstrate the role of stereochemistry in modulating reactivity, though their bioactivity remains uncharacterized .
Implications :
- Natural epoxides prioritize bioactivity, while synthetic analogs focus on material properties (e.g., thermal stability, cross-linking efficiency) .
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